molecular formula C17H20ClNO2 B276682 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine

N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine

Katalognummer B276682
Molekulargewicht: 305.8 g/mol
InChI-Schlüssel: MTHKTHABVHEUMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, commonly known as Cbz-NE, is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. Cbz-NE belongs to a class of compounds known as selective dopamine D3 receptor antagonists, which have been implicated in various neurological and neuropsychiatric disorders.

Wirkmechanismus

The mechanism of action of Cbz-NE is not fully understood. However, it is believed to work by selectively blocking dopamine D3 receptors in the brain. By blocking these receptors, Cbz-NE may reduce the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. Additionally, Cbz-NE may have an effect on other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
Cbz-NE has been shown to have a number of biochemical and physiological effects. In animal studies, Cbz-NE has been found to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, Cbz-NE has been found to have an effect on dopamine and serotonin levels in the brain, suggesting that it may have a role in regulating these neurotransmitter systems.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Cbz-NE in lab experiments is its selectivity for dopamine D3 receptors. This selectivity allows researchers to specifically target this receptor subtype without affecting other dopamine receptors. Additionally, Cbz-NE has been found to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of using Cbz-NE in lab experiments is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.

Zukünftige Richtungen

There are a number of future directions for research on Cbz-NE. One area of interest is the potential use of Cbz-NE in the treatment of addiction. Further studies are needed to determine the optimal dosing and administration regimen for Cbz-NE in this context. Additionally, more research is needed to understand the mechanism of action of Cbz-NE and its effect on other neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of Cbz-NE in the treatment of other neurological and neuropsychiatric disorders.

Synthesemethoden

The synthesis of Cbz-NE involves a series of chemical reactions, starting with the reaction of 3-methoxybenzyl chloride with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with 3-chlorobenzyl alcohol in the presence of cesium carbonate to form the intermediate compound. The intermediate is then reacted with N-ethylamine in the presence of palladium on carbon to form the final product, Cbz-NE.

Wissenschaftliche Forschungsanwendungen

Cbz-NE has been studied extensively for its potential application in various scientific research areas. One of the most promising applications of Cbz-NE is in the field of addiction research. Cbz-NE has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of addiction. Additionally, Cbz-NE has been found to have potential applications in the treatment of other neurological and neuropsychiatric disorders, including schizophrenia, depression, and Parkinson's disease.

Eigenschaften

Molekularformel

C17H20ClNO2

Molekulargewicht

305.8 g/mol

IUPAC-Name

N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine

InChI

InChI=1S/C17H20ClNO2/c1-3-19-11-13-7-8-16(17(10-13)20-2)21-12-14-5-4-6-15(18)9-14/h4-10,19H,3,11-12H2,1-2H3

InChI-Schlüssel

MTHKTHABVHEUMC-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC

Kanonische SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.